molecular formula C21H18N4O4S2 B2517637 N-(4-(4-cyanophenyl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide CAS No. 300568-28-9

N-(4-(4-cyanophenyl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide

Cat. No.: B2517637
CAS No.: 300568-28-9
M. Wt: 454.52
InChI Key: XOGRJWIOHOJDPX-UHFFFAOYSA-N
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Description

N-(4-(4-Cyanophenyl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide is a small-molecule benzamide derivative featuring a thiazole core substituted with a 4-cyanophenyl group at position 4 and a 4-(morpholinosulfonyl)benzamide moiety at position 2.

Properties

IUPAC Name

N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O4S2/c22-13-15-1-3-16(4-2-15)19-14-30-21(23-19)24-20(26)17-5-7-18(8-6-17)31(27,28)25-9-11-29-12-10-25/h1-8,14H,9-12H2,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOGRJWIOHOJDPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4-cyanophenyl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide typically involves multi-step organic reactions. The general synthetic route may include:

    Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the Cyanophenyl Group: This step involves the attachment of the cyanophenyl group to the thiazole ring, often through a substitution reaction.

    Attachment of the Morpholinosulfonyl Group:

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to improve yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-(4-cyanophenyl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced products.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: For studying its effects on biological systems and potential as a bioactive compound.

    Medicine: As a potential lead compound for drug development, particularly in targeting specific enzymes or receptors.

    Industry: In the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-(4-cyanophenyl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through:

    Inhibition or activation of enzymes: By binding to the active site or allosteric sites.

    Modulation of receptor activity: By acting as an agonist or antagonist.

    Interference with cellular pathways: Affecting signal transduction or metabolic pathways.

Comparison with Similar Compounds

Functional Comparison Based on Sulfonyl Substituents

Morpholinosulfonyl vs. Other Sulfonyl Groups

  • Morpholinosulfonyl: Enhances solubility due to the polar morpholine ring.
  • Piperidine/Piperazine Sulfonyl : Compounds like 2D216 and 2E151 (piperidine/propylpiperidine derivatives) show potent cytokine-enhancing activity, suggesting that larger cyclic sulfonamides may optimize interactions with TLR pathways .
  • Diethylsulfamoyl : Simpler alkylsulfonamides (e.g., compound from ) lack reported bioactivity, implying that cyclic sulfonamides are critical for pharmacological effects.

Impact of Aryl Substituents on Thiazole

  • 4-Cyanophenyl: The electron-withdrawing cyano group may stabilize the thiazole ring and influence electronic interactions with targets.
  • 4-Nitrophenyl/Phenoxyphenyl: Nitro groups (e.g., in ) increase molecular weight and polarity, while phenoxy groups (e.g., ) add hydrophobic character.
  • Heteroaryl Groups : Pyridinyl substituents (e.g., 9b) introduce hydrogen-bonding capabilities, which could enhance target affinity .

Biological Activity

N-(4-(4-cyanophenyl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide is a synthetic compound belonging to the class of thiazole derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases. The structure features a thiazole ring, a cyanophenyl group, and a morpholinosulfonyl moiety, which contribute to its unique properties.

  • IUPAC Name : N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-morpholin-4-ylsulfonylbenzamide
  • Molecular Formula : C21H18N4O4S2
  • CAS Number : 2332354

The biological activity of this compound is largely attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : Thiazole derivatives often act as enzyme inhibitors, modulating pathways involved in cell proliferation and apoptosis.
  • Receptor Modulation : The compound may interact with specific receptors, altering signal transduction pathways that are crucial in cancer progression and immune responses.
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, possibly through disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Biological Activity Data

A summary of biological activities observed in various studies is presented in the table below:

Activity Type Description Reference
AnticancerInhibits proliferation of cancer cell lines (e.g., MCF-7)
AntimicrobialExhibits activity against Gram-positive bacteria
Enzyme InhibitionInhibits specific kinases involved in tumor growth
CytotoxicityInduces apoptosis in malignant cells

Case Studies

  • Anticancer Efficacy :
    A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability in MCF-7 breast cancer cells. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway, evidenced by increased levels of pro-apoptotic factors and decreased anti-apoptotic proteins.
  • Antimicrobial Testing :
    In vitro assays showed that the compound exhibited notable activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated that it could serve as a lead compound for developing new antibiotics targeting resistant strains.
  • Enzyme Targeting :
    Research indicated that this compound inhibits specific kinases associated with cancer cell signaling pathways. This inhibition leads to decreased phosphorylation of key substrates involved in cell cycle progression, thereby halting tumor growth.

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